molecular formula C10H17BrN2O B2503260 4-bromo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole CAS No. 1855944-73-8

4-bromo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B2503260
CAS No.: 1855944-73-8
M. Wt: 261.163
InChI Key: JXMOQISRJITFBH-UHFFFAOYSA-N
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Description

4-bromo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with isopropoxymethyl and propyl groups under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reactions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 4-position can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states and functional groups.

Scientific Research Applications

4-bromo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole
  • 4-bromo-5-(isopropoxymethyl)-1-isopropyl-1H-pyrazole

Comparison

Compared to its similar compounds, 4-bromo-5-(isopropoxymethyl)-1-propyl-1H-pyrazole offers unique properties due to the presence of the propyl group. This substituent can influence the compound’s reactivity, solubility, and biological activity, making it distinct and potentially more suitable for specific applications .

Properties

IUPAC Name

4-bromo-5-(propan-2-yloxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O/c1-4-5-13-10(7-14-8(2)3)9(11)6-12-13/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMOQISRJITFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Br)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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